Cas no 846-63-9 (2-(Naphthalen-1-yl)-5-phenyloxazole)

2-(Naphthalen-1-yl)-5-phenyloxazole structure
846-63-9 structure
Product name:2-(Naphthalen-1-yl)-5-phenyloxazole
CAS No:846-63-9
MF:C19H13NO
Molecular Weight:271.312624692917
MDL:MFCD00019714
CID:83133
PubChem ID:24897414

2-(Naphthalen-1-yl)-5-phenyloxazole 化学的及び物理的性質

名前と識別子

    • 2-(1-naphthyl)-5-phenyloxazole
    • 2-(1-Naphthyl)-5-phenyloxazole [for scintillation spectrometry]
    • 2-(1-Naphthyl)-5-phenyl-1,3-oxazole
    • 2-(1-NAPHTHYL)-5-PHENYLOXAZOLE FOR LIQUID SCINTILLATION SPECTROMETRY
    • 2-naphthalen-1-yl-5-phenyl-1,3-oxazole
    • 2,6-DICHLORO-4-HYDROXY-3-NITROPYRIDINE
    • 2-naphthalen-1-yl-5-phenyl-oxazole
    • 2-naphthyl-5-phenyl-1,3-oxazole
    • A-naphthyl-5-phenyloxazole
    • α-NPO
    • ANPO
    • 2-(1-naphthalenyl)-5-phenyl-oxazol
    • alpha-npo
    • 5-Phenyl-2-cc-naphthyl-oxazol
    • 2-alpha-Naphthyl-5-phenyloxazole
    • NSC 24857
    • Oxazole, 2-(1-naphthalenyl)-5-phenyl-
    • 2-(Naphthalen-1-yl)-5-phenyloxazole
    • Oxazole, 2-(1-naphthyl)-5-phenyl-
    • .alpha.-NPO
    • E08CN4XD65
    • 2-.alpha.-Naphthyl-5-phenyloxazole
    • 2-(1-Naphthyl)-5-phenyloxazole (NPO)
    • 2-a-Naphthyl-5-phenyloxazole
    • 2-(naphthalen-1-yl)-5-phenyl-1,3-oxazole
    • NSC248
    • 2-(1-Naphthalenyl)-5-phenyloxazole (ACI)
    • Oxazole, 2-(1-naphthyl)-5-phenyl- (6CI, 7CI, 8CI)
    • 2-Phenyl-5-α-naphthyl-1,4-oxazole
    • 2-α-Naphthyl-5-phenyloxazole
    • α-Naphthyl-2-phenyl-5-oxazole-1,3
    • α-Naphthylphenyloxazole
    • MFCD00019714
    • 2-PHENYL-5-ALPHA-NAPHTHYL-1,4-OXAZOLE
    • STK022867
    • Q9398027
    • NSC24857
    • Oxazole, 2(1naphthalenyl)5phenyl
    • ALBB-024882
    • 2-(1-Naphthyl)-5-phenyloxazole, laser grade and suitable for scintillation spectrometry
    • 2-PHENYL-5-.ALPHA.-NAPHTHYL-1,4-OXAZOLE
    • DTXCID5048429
    • D97684
    • UNII-E08CN4XD65
    • SR-01000416446
    • 846-63-9
    • Oxazole, 2(1naphthyl)5phenyl
    • SR-01000416446-1
    • 2-(1-NAPHTHALENYL)-5-PHENYLOXAZOLE
    • 2alphaNaphthyl5phenyloxazole
    • 2-(1-Naphthyl)-5-phenyl-1,3-oxazole #
    • SCHEMBL75682
    • DTXSID8061210
    • HY-W040209
    • .ALPHA.-NAPHTHYL-2-PHENYL-5-OXAZOLE-1,3
    • NS00042475
    • EINECS 212-689-7
    • NSC-24857
    • ALPHA-NAPHTHYL-2-PHENYL-5-OXAZOLE-1,3
    • AKOS000483724
    • CS-W020949
    • 2-(1-Naphthyl)-5-phenyloxazole, suitable for liquid scintillation spectrometry, crystalline
    • DB-056815
    • .alpha.-Naphthylphenyloxazole
    • CCG-237436
    • MDL: MFCD00019714
    • インチ: 1S/C19H13NO/c1-2-8-15(9-3-1)18-13-20-19(21-18)17-12-6-10-14-7-4-5-11-16(14)17/h1-13H
    • InChIKey: WWVFJJKBBZXWFV-UHFFFAOYSA-N
    • SMILES: N1=C(C2C3C(=CC=CC=3)C=CC=2)OC(C2C=CC=CC=2)=C1
    • BRN: 210666

計算された属性

  • 精确分子量: 271.10000
  • 同位素质量: 271.099714038g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 21
  • 回転可能化学結合数: 2
  • 複雑さ: 339
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • 互变异构体数量: 何もない
  • トポロジー分子極性表面積: 26
  • XLogP3: 5.9
  • Surface Charge: 0

じっけんとくせい

  • Color/Form: 浅緑色結晶
  • 密度みつど: 1.178±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 104.0 to 107.0 deg-C
  • Solubility: Insuluble (4.1E-4 g/L) (25 ºC),
  • PSA: 26.03000
  • LogP: 5.16180
  • Solubility: 未確定

2-(Naphthalen-1-yl)-5-phenyloxazole Security Information

  • WGKドイツ:3
  • 危険カテゴリコード: 20/21/22-34-11
  • セキュリティの説明: S22-S24/25
  • 危険物標識: F C
  • Risk Phrases:R20/21/22
  • TSCA:Yes

2-(Naphthalen-1-yl)-5-phenyloxazole 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(Naphthalen-1-yl)-5-phenyloxazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
MedChemExpress
HY-W040209-1g
2-(Naphthalen-1-yl)-5-phenyloxazole
846-63-9 99.73%
1g
¥246 2024-04-17
MedChemExpress
HY-W040209-25g
2-(Naphthalen-1-yl)-5-phenyloxazole
846-63-9
25g
¥3433 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N62430-1g
2-(Naphthalen-1-yl)-5-phenyloxazole
846-63-9 99%(,)
1g
¥418.0 2024-07-15
abcr
AB118128-5 g
2-(1-Naphthyl)-5-phenyloxazole, laser grade and suitable for scintillation spectrometry, 99%; .
846-63-9 99%
5 g
€123.00 2023-07-20
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
N0068-1G
2-(1-Naphthyl)-5-phenyloxazole [for scintillation spectrometry]
846-63-9 >99.0%(HPLC)(N)
1g
¥290.00 2024-04-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N815042-1g
2-(1-Naphthyl)-5-phenyloxazole
846-63-9 ,,≥99%
1g
¥204.00 2022-10-10
TRC
B504335-50mg
2-(1-Naphthyl)-5-phenyl-1,3-oxazole
846-63-9
50mg
$ 65.00 2022-06-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R030100-1g
2-(Naphthalen-1-yl)-5-phenyloxazole
846-63-9
1g
¥415 2024-05-21
MedChemExpress
HY-W040209-10g
2-(Naphthalen-1-yl)-5-phenyloxazole
846-63-9
10g
¥1856 2023-09-01
MedChemExpress
HY-W040209-5g
2-(Naphthalen-1-yl)-5-phenyloxazole
846-63-9
5g
¥1031 2023-09-01

2-(Naphthalen-1-yl)-5-phenyloxazole 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid ,  Silica Solvents: Toluene ;  0.5 h, 50 °C
1.2 50 °C; 3.5 h, 70 °C
1.3 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  Cupric chloride ,  Lithium chloride ,  Oxygen Solvents: 1-Propanol ,  1,4-Dioxane ;  4 h, 1.3 MPa, 60 °C
Reference
Convenient One-Pot Synthesis of 2,5-Disubstituted Oxazoles via a Catalytic Oxidative Dehydrogenation of F3CSO3H·SiO2-DDQ/CuCl2/LiCl
Yuan, Shizhen; Li, Zhen; Xu, Ling, Journal of Heterocyclic Chemistry, 2013, 50(6), 1405-1409

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Oxygen ,  Copper bromide (CuBr2) Catalysts: Pyridine Solvents: Toluene ;  10 min, 1 atm, rt; 16 h, 80 °C
Reference
Synthesis of oxazoles through copper-mediated aerobic oxidative dehydrogenative annulation and oxygenation of aldehydes and amines
Xu, Zejun; Zhang, Chun; Jiao, Ning, Angewandte Chemie, 2012, 51(45), 11367-11370

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  Cesium carbonate ,  Ammonium oxalate monohydrate Catalysts: Iodine Solvents: Dimethyl sulfoxide ;  10 h, 100 °C
Reference
I2/TBHP-mediated tandem cyclization and oxidation reaction: Facile access to 2,5-disubstituted oxazoles
Guo, Xin; Liu, Xianyan; Li, Chonglong; Jiang, Zhibo; Nan, Zedong; et al, Tetrahedron Letters, 2022, 112,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: Dimethylformamide ;  12 h, 120 °C
Reference
Palladium-Catalyzed C-H Arylation of (Benzo)oxazoles or (Benzo)thiazoles with Aryltrimethylammonium Triflates
Zhu, Feng; Tao, Jian-Long; Wang, Zhong-Xia, Organic Letters, 2015, 17(19), 4926-4929

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
1.2 Reagents: Zinc chloride Solvents: Diethyl ether
1.3 Solvents: Tetrahydrofuran
1.4 Reagents: Butyllithium Catalysts: Dichlorobis(triphenylphosphine)palladium
Reference
Palladium-catalyzed cross coupling reactions of oxazol-2-ylzinc chloride derivatives
Anderson, Benjamin A.; Harn, Nancy K., Synthesis, 1996, (5), 583-585

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Silver carbonate ,  Triphenylphosphine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dichloromethane
Reference
Palladium Cross-Couplings of Oxazoles
Flegeau, Emmanuel Ferrer, 2008, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Lithium tert-butoxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  2 - 5 h, 120 °C
Reference
C-H bond activation: a versatile protocol for the direct arylation and alkenylation of oxazoles
Besselievre, Francois; Lebrequier, Sabrina; Mahuteau-Betzer, Florence; Piguel, Sandrine, Synthesis, 2009, (20), 3511-3518

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Dirhodium tetraacetate Solvents: Chloroform ;  12 h, 120 °C
Reference
Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes
Li, Jian; Zhu, Shang-Rong; Xu, Yue; Lu, Xue-Chen; Wang, Zheng-Bing; et al, RSC Advances, 2020, 10(42), 24795-24799

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Silver carbonate Catalysts: Triphenylphosphine ,  Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Water ;  16 h, 70 °C
Reference
Direct arylation of oxazoles at C2. a concise approach to consecutively linked oxazoles
Flegeau, Emmanuel Ferrer; Popkin, Matthew E.; Greaney, Michael F., Organic Letters, 2008, 10(13), 2717-2720

2-(Naphthalen-1-yl)-5-phenyloxazole Raw materials

2-(Naphthalen-1-yl)-5-phenyloxazole Preparation Products

2-(Naphthalen-1-yl)-5-phenyloxazole 関連文献

おすすめ記事

推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司